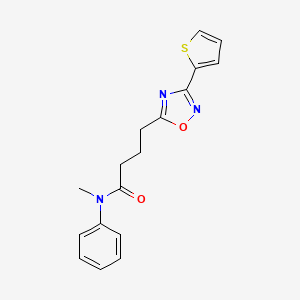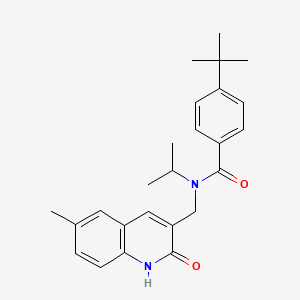
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TAK-242, was first synthesized in 2003 by Takeda Pharmaceutical Company Limited and has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves the inhibition of TLR4 signaling by binding to the intracellular domain of TLR4. This binding prevents the recruitment of adaptor molecules, leading to the suppression of downstream signaling pathways and the inhibition of cytokine production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide include the suppression of inflammatory cytokine production, inhibition of cancer cell growth and invasion, and inhibition of bacterial endotoxin-induced cytokine production. These effects are mediated by the inhibition of TLR4 signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide to optimize its dosing and administration in clinical settings.
2. Investigation of the potential applications of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in other fields, such as neurology and dermatology.
3. Development of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved pharmacological properties, such as increased potency and reduced cytotoxicity.
4. Investigation of the potential synergistic effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, is a chemical compound that has shown promising potential in various scientific research fields. Its ability to selectively inhibit TLR4 signaling has made it a valuable tool for investigating the role of this pathway in various diseases. Further research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide and its analogs may lead to the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, including the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carbaldehyde to form an imine. The imine is then reduced using sodium borohydride to produce the corresponding amine, which is reacted with isopropylbenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. This inhibition can lead to the suppression of inflammatory cytokine production, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential therapeutic agent for inflammatory diseases.
In oncology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the growth and invasion of cancer cells by suppressing TLR4 signaling. This inhibition can also enhance the efficacy of chemotherapy drugs, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential adjuvant therapy for cancer.
In infectious diseases, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines induced by bacterial endotoxins, making it a potential therapeutic agent for sepsis and other bacterial infections.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-16(2)27(24(29)18-8-10-21(11-9-18)25(4,5)6)15-20-14-19-13-17(3)7-12-22(19)26-23(20)28/h7-14,16H,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCABQKYUSUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


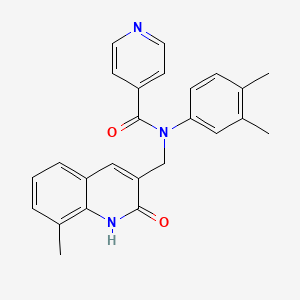
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
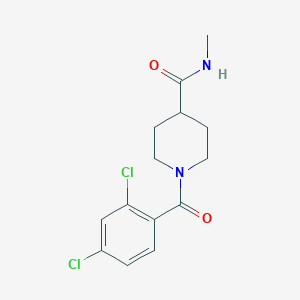
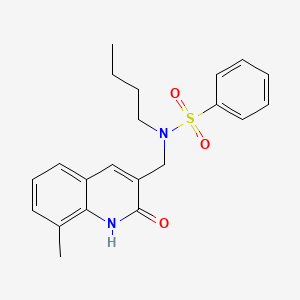

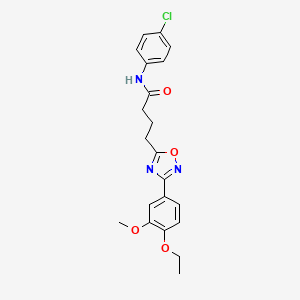
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
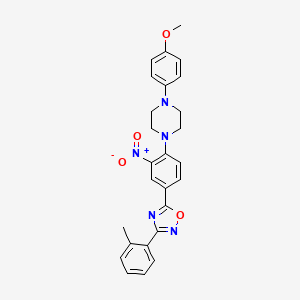
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
